Modipafant racemate

Descripción general

Descripción

Métodos De Preparación

La síntesis de UK-74505 implica la creación de una estructura de 1,4-dihidropiridina, que es un motivo común en muchos compuestos biológicamente activos. La ruta sintética generalmente incluye los siguientes pasos:

Reacción de Condensación: El paso inicial involucra la condensación de un aldehído con un β-cetoéster en presencia de amoníaco o una amina para formar un anillo de dihidropiridina.

Ciclización: El intermedio se somete a ciclización para formar el núcleo de 1,4-dihidropiridina.

Funcionalización: Se introducen varios grupos funcionales en la estructura del núcleo para mejorar su actividad biológica y selectividad.

Los métodos de producción industrial para UK-74505 probablemente involucrarían la optimización de estos pasos sintéticos para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental.

Análisis De Reacciones Químicas

UK-74505 se somete a varios tipos de reacciones químicas:

Oxidación: El compuesto puede oxidarse para formar varios derivados oxidados, que pueden tener diferentes actividades biológicas.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el anillo de dihidropiridina.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como aminas y tioles. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antagonism of Platelet-Activating Factor:

Modipafant racemate is primarily recognized for its role as a PAF antagonist. Its mechanism involves inhibiting the actions of PAF, which is implicated in various physiological processes related to inflammation and immune response.

- Clinical Trials: Modipafant has been involved in clinical studies assessing its efficacy in conditions such as asthma. A study involving 218 patients with moderately severe asthma demonstrated that modipafant did not significantly improve pulmonary function or symptoms compared to placebo, suggesting that PAF may not be a critical mediator in chronic asthma .

2. Treatment of Dengue Fever:

Recent investigations have explored the use of this compound in treating dengue fever. Clinical trials are underway to assess its effectiveness in managing uncomplicated dengue infections . The rationale behind this application is based on the compound's ability to modulate inflammatory responses.

Biochemical Studies

1. Role in Inflammation:

Research has indicated that this compound can provide insights into the biological roles of PAF in various inflammatory processes. Studies typically involve using modipafant to antagonize PAF and observe subsequent physiological effects . This approach has helped elucidate the involvement of PAF in conditions like sepsis and other inflammatory diseases.

2. Enantioseparation Techniques:

Given that modipafant is a chiral compound, its study is relevant in enantioseparation methods, which are crucial for producing enantiopure compounds. Techniques include:

- Preparative-scale chromatography

- Enantioselective liquid-liquid extraction

- Crystallization-based methods for chiral separation

- Membrane resolution method

These methods have advanced the field of chemical science by improving the production of chiral compounds .

Methodologies in Research

The synthesis of this compound typically involves multi-step organic synthesis techniques. The pharmacodynamics and pharmacokinetics of modipafant have been studied to understand how each enantiomer interacts with biological targets and their metabolic pathways .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other pharmacologically active compounds. A comparative analysis highlights the following:

| Compound Name | Type | Key Characteristics |

|---|---|---|

| Ibuprofen | Non-steroidal anti-inflammatory drug | Racemic mixture; analgesic and anti-inflammatory properties |

| Verapamil | Calcium channel blocker | Exhibits different effects based on enantiomeric form |

| Rofecoxib | Selective COX-2 inhibitor | Developed from racemic forms; notable for reduced gastrointestinal side effects |

| Ketamine | Anesthetic | Different pharmacological effects between enantiomers |

This table illustrates how modipafant's specific action on PAF distinguishes it from other compounds targeting different pathways .

Mecanismo De Acción

UK-74505 ejerce sus efectos uniéndose irreversiblemente al receptor del factor activador de plaquetas. Esta unión inhibe la capacidad del receptor para mediar la agregación plaquetaria y la inflamación. Los objetivos moleculares de UK-74505 incluyen el receptor del factor activador de plaquetas en la superficie de las plaquetas y otras células inmunitarias. Las vías involucradas en su mecanismo de acción incluyen la inhibición de la agregación plaquetaria y la reducción de las respuestas inflamatorias .

Comparación Con Compuestos Similares

UK-74505 es único entre los antagonistas del receptor del factor activador de plaquetas debido a su unión irreversible y sus efectos de larga duración. Compuestos similares incluyen:

Apafant: Otro antagonista del receptor del factor activador de plaquetas con una duración de acción más corta.

UK-74505 destaca por su mayor potencia y mayor duración de acción en comparación con estos compuestos similares .

Actividad Biológica

Modipafant racemate, also known as UK-80067, is a compound primarily studied for its biological activity as a potent antagonist of platelet-activating factor (PAF). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Modipafant is classified as a small molecule with the following chemical properties:

- Chemical Formula : C₃₄H₂₉ClN₆O₃

- Molecular Weight : Average 605.1 g/mol

| Property | Value |

|---|---|

| Chemical Formula | C₃₄H₂₉ClN₆O₃ |

| Molecular Weight | 605.1 g/mol |

| DrugBank Accession No. | DB16237 |

Modipafant acts as a selective antagonist of PAF, a phospholipid mediator implicated in various inflammatory processes. PAF is known to induce bronchoconstriction and mucus secretion, which are significant in conditions such as asthma and other inflammatory diseases. By blocking PAF's action, Modipafant may help mitigate these symptoms.

In Vitro Studies

Research indicates that Modipafant exhibits significant in vitro cytotoxicity against various cell lines, including VeroE6 and HEp-2 cells. A study demonstrated that the compound could effectively reduce viral titers in cell cultures infected with SARS-CoV-2, suggesting potential antiviral properties .

Clinical Trials

A notable clinical trial investigated the efficacy of Modipafant in patients with chronic asthma. The study involved 120 subjects who received either Modipafant or a placebo over 28 days. Results indicated no significant differences between the two groups in terms of pulmonary function or symptom relief, suggesting that PAF may not be a crucial mediator in chronic asthma management .

Case Study: Dengue Fever Treatment

Modipafant is currently under investigation for its potential use in treating uncomplicated dengue fever. A clinical trial (NCT02569827) aims to evaluate its effectiveness compared to other treatments . Early results suggest that Modipafant may help manage symptoms associated with dengue by modulating inflammatory responses.

Table 2: Comparative Efficacy of Modipafant and Other Antagonists

Propiedades

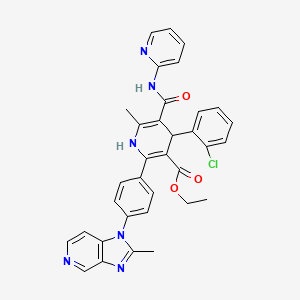

IUPAC Name |

ethyl 4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRYSCQFUGFOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924329 | |

| Record name | 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122956-68-7 | |

| Record name | Modipafant racemate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122956687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MODIPAFANT, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QK4U86953 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.